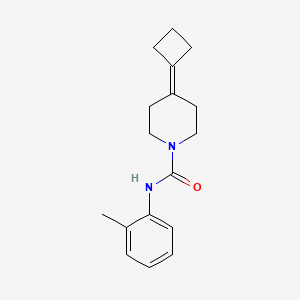

![molecular formula C11H15FN2O B3009456 [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine CAS No. 1439896-69-1](/img/structure/B3009456.png)

[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

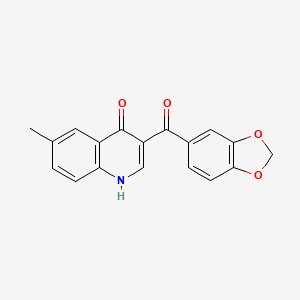

The synthesis of fluorinated pyridines, such as “[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine”, is a topic of ongoing research . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of “[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine” consists of a fluoropyridinyl group attached to an oxanyl group via a methanamine linker . The exact structure can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen

Biased Agonists in Antidepressant Drug Development

A significant application of derivatives similar to [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine is in the development of biased agonists targeting serotonin 5-HT1A receptors. These compounds, such as the derivative NLX-204, have shown promising antidepressant-like activity in preclinical studies. NLX-204, specifically, demonstrated high selectivity and potency in stimulating ERK1/2 phosphorylation, indicating its potential as an antidepressant drug candidate (Sniecikowska et al., 2019).

Catalysts in Organic Synthesis

Compounds related to [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine have been used as catalysts in various chemical reactions. For instance, nickel(II) complexes derived from similar fluorinated ligands have shown efficiency in catalyzing oxidation of cyclohexane and O-arylation of phenol. These catalysts are characterized by their ability to undergo one-electron oxidation, making them useful for selective and efficient catalytic processes (Kerbib et al., 2020).

Antibacterial and Antifungal Applications

Derivatives of [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine have also been synthesized and evaluated for their antibacterial and antifungal activities. A study involving the synthesis of a related compound, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, showed acceptable results in antibacterial and antifungal tests (Rao et al., 2013).

Application in Hydroxylation of Alkanes

Compounds structurally related to [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine have been used in the hydroxylation of alkanes. Diiron(III) complexes with similar ligands have been shown to be effective catalysts for this process, demonstrating high turnover numbers and good selectivity (Sankaralingam & Palaniandavar, 2014).

Photocatalysis and DNA Cleavage

Research also indicates the use of related compounds in photocatalysis and DNA cleavage. For example, complexes featuring similar ligands have enhanced rates of electron transfer to oxygen under UV or visible irradiation, leading to the formation of superoxide radical anions and Fe(III) redox states. This property is significant in the context of oxidative DNA cleavage (Draksharapu et al., 2012).

Eigenschaften

IUPAC Name |

[4-(3-fluoropyridin-2-yl)oxan-4-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c12-9-2-1-5-14-10(9)11(8-13)3-6-15-7-4-11/h1-2,5H,3-4,6-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNQHCHCWBPQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C2=C(C=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B3009376.png)

![6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009377.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B3009379.png)

![(Z)-3-[4-(Azepan-1-yl)phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3009380.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B3009387.png)

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-ylamine](/img/structure/B3009390.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)